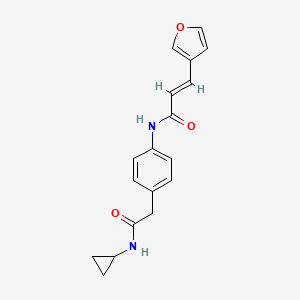![molecular formula C23H25FN2O3S B2977166 3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892779-68-9](/img/structure/B2977166.png)
3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoroquinolones in Antibacterial Research
Fluoroquinolones, including compounds with structural similarities to the one , have been extensively studied for their broad-spectrum antibacterial properties. A study highlighted the synthesis and evaluation of novel fluoroquinolones for their antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis and multi-drug-resistant strains. The study identified compounds with significant efficacy, indicating the potential of fluoroquinolones in addressing tuberculosis and drug-resistant bacterial infections (Senthilkumar et al., 2009).
Photophysical Properties for Sensing Applications
The photophysical properties of naphthalimide derivatives, related to the chemical structure , have been explored for potential applications in sensing and imaging. One study focused on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, showing that these compounds could serve as pH probes or participate in photo-induced electron transfer processes, which are useful in the development of fluorescent sensors and imaging agents (Gan et al., 2003).
Neuroprotection and Medical Applications
Compounds with sulfonyl and fluoroquinolone components have been investigated for their neuroprotective effects. For instance, inhibiting poly(ADP-ribose) synthetase (PARS) with specific inhibitors has shown significant reduction in infarct volume in models of focal cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases and stroke-related injuries (Takahashi et al., 1997).
Organic Light-Emitting Diodes (OLEDs)
Research on homoleptic cyclometalated iridium complexes, which share some structural features with the compound , has revealed highly efficient red phosphorescence. These findings are relevant for the development of OLED technology, where such compounds can be used as phosphorescent dopants to achieve high-efficiency and pure-red emission, crucial for display and lighting applications (Tsuboyama et al., 2003).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-7-8-16(2)21(11-15)30(28,29)22-14-25(3)19-13-20(26-9-5-4-6-10-26)18(24)12-17(19)23(22)27/h7-8,11-14H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFVDUSOUCCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)
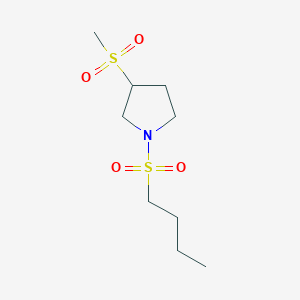

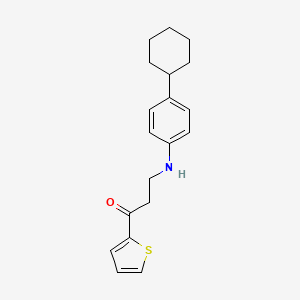
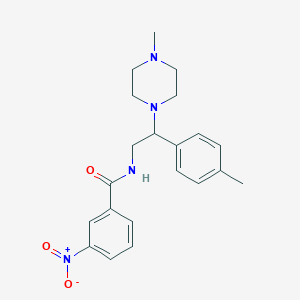
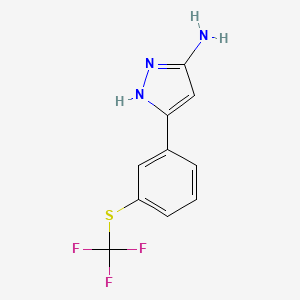
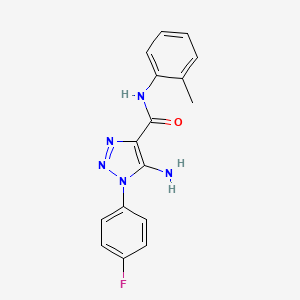
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
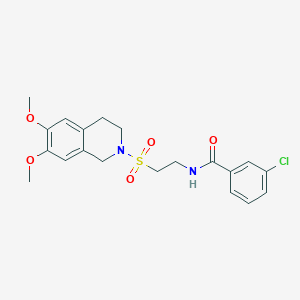
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
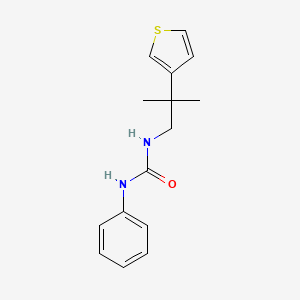
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)
